molecular formula C18H16N4O3 B11049032 3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate

Cat. No.: B11049032
M. Wt: 336.3 g/mol
InChI Key: AQQNFSZNQRWOSR-UHFFFAOYSA-N
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Description

3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cycloaddition reaction

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a phenyl halide reacts with the triazole ring.

    Addition of the Carbamoyl Group: The carbamoyl group is added via a reaction with an isocyanate.

    Formation of the Oxopropyl Group: The oxopropyl group is introduced through an aldol condensation reaction involving an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted triazolium salts.

Scientific Research Applications

3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with biological targets in a specific manner.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes.

    Biological Research: The compound is used as a probe to study enzyme mechanisms and protein interactions.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes. It can inhibit enzyme activity by binding to the active site or allosteric sites.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in gene expression and cellular responses. It may also induce apoptosis in cancer cells by activating caspases.

Comparison with Similar Compounds

3-(2-oxopropyl)-1-phenyl-4-(phenylcarbamoyl)-1H-1,2,3-triazol-3-ium-5-olate: can be compared with similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

5-oxo-3-(2-oxopropyl)-N,1-diphenyl-2H-triazol-3-ium-4-carboximidate

InChI

InChI=1S/C18H16N4O3/c1-13(23)12-21-16(17(24)19-14-8-4-2-5-9-14)18(25)22(20-21)15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H-,19,20,24,25)

InChI Key

AQQNFSZNQRWOSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C[N+]1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NC3=CC=CC=C3)[O-]

Origin of Product

United States

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